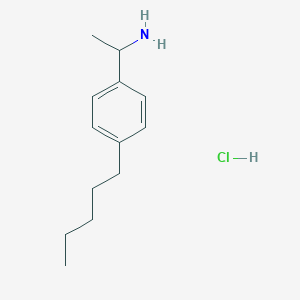![molecular formula C19H22O4 B067496 Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- CAS No. 170104-95-7](/img/structure/B67496.png)
Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-
Overview
Description
Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as PMDP and is a derivative of benzoic acid. PMDP has been synthesized using various methods and has shown promising results in several biochemical and physiological studies.
Mechanism of Action
The mechanism of action of PMDP is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins involved in cancer cell growth and Alzheimer's disease. PMDP has also been shown to modulate the immune response, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
PMDP has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of beta-amyloid plaque formation in the brain, and modulation of the immune response. Additionally, PMDP has been shown to have anti-inflammatory properties, which may contribute to its potential use in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using PMDP in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, PMDP has been shown to be stable under various experimental conditions. However, one limitation of using PMDP is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research involving PMDP. One area of research is in the development of more efficient synthesis methods that reduce the use of toxic reagents. Additionally, further studies are needed to fully understand the mechanism of action of PMDP and its potential use in the treatment of various diseases. Finally, research is needed to determine the potential side effects and toxicity of PMDP in vivo, which will be important for its future clinical use.
In conclusion, PMDP is a promising chemical compound that has shown potential in various scientific research applications. Its ability to inhibit cancer cell growth and reduce beta-amyloid plaque formation in the brain make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
PMDP has been extensively studied for its potential use in various scientific research applications. One of the primary research areas is in the field of cancer research. PMDP has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, PMDP has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
properties
IUPAC Name |
2-methyl-3-phenylmethoxy-2-(phenylmethoxymethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-19(18(20)21,14-22-12-16-8-4-2-5-9-16)15-23-13-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZLEQYZHOJLOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1=CC=CC=C1)(COCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572643 | |
| Record name | 3-(Benzyloxy)-2-[(benzyloxy)methyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170104-95-7 | |
| Record name | 2-Methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170104-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Benzyloxy)-2-[(benzyloxy)methyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)



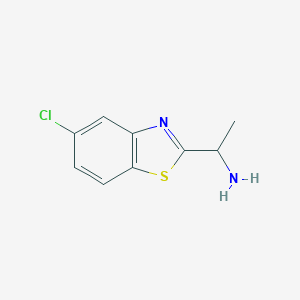

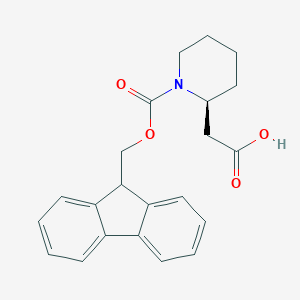
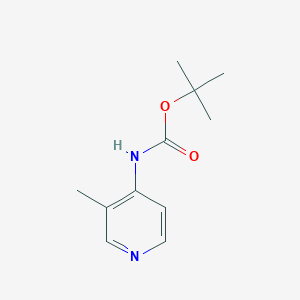
![(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B67433.png)

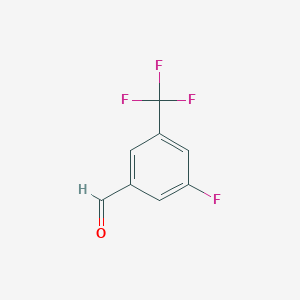
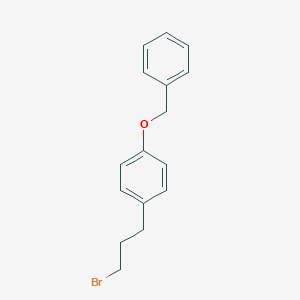
![2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane](/img/structure/B67444.png)
